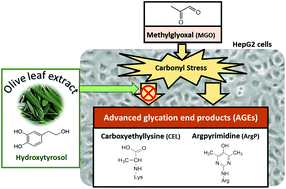Olive leaf extract concentrated in hydroxytyrosol attenuates protein carbonylation and the formation of advanced glycation end products in a hepatic cell line (HepG2)
Food & Function Pub Date: 2017-02-09 DOI: 10.1039/C6FO01738J
Abstract
Glycation takes place both at the cellular level and at the extracellular matrix level and generates, consequently, advanced glycation end-products (AGEs) associated with chronic diseases and the aging process. Two olive leaf extracts concentrated in (i) oleuropein (OLE-A; 93.9 mg oleuropein g−1) and (ii) hydroxytyrosol (OLE-B; 54.5 mg hydroxytyrosol g−1) were evaluated according to their antiglycative and antioxidant capacity in vitro. OLE-B exerted the highest anti-AGE effect in different glycation models (IC50: 0.25–0.29 mg mL−1). OLE-B showed the highest antioxidant capacity and methylglyoxal-trapping capacity (IC50 0.16 mg mL−1). OLE-B showed a significant inhibitory effect against protein carbonylation (21%) and generation of argpyrimidine (26%) in a hepatocyte cellular carbonyl stress model evoked by methylglyoxal (MGO). OLE-B was further fractionated by solid phase-extraction, and the protective effect against protein carbonylation was only exerted by the fraction containing hydroxytyrosol. However, hydroxytyrosol standard, at the same concentration in the extract, inhibited the protein carbonylation below 10% but not significantly. The results indicate that the antiglycative activity of OLE in cells could be due to a synergic effect of hydroxytyrosol and other minor compounds with similar polarity. The research of the antiglycative activity in vivo could confirm these promising results and to propose OLE as a natural anti-AGE agent.


Recommended Literature
- [1] Novel nonmetal catalyst of supported tetraphenylphosphonium bromide for acetylene hydrochlorination†
- [2] Back cover
- [3] Amplified effect of surface charge on cell adhesion by nanostructures†
- [4] Homogeneous sulphur-doped composites: porous carbon materials with unique hierarchical porous nanostructure for super-capacitor application
- [5] Mechanistic insight into oxygen vacancy migration in SrFeO3−δ from DFT+U simulations†
- [6] Aerobic oxidation of benzyl alcohol in supercritical CO2 catalyzed by perruthenate immobilized on polymer supported ionic liquid
- [7] Antibody drug conjugates (ADCs) charged with HDAC inhibitor for targeted epigenetic modulation†
- [8] Controlling the surface nanostructure of ZnO and Al-doped ZnO thin films using electrostatic spraying for their application in 12% efficient perovskite solar cells†
- [9] Diverse reactivity of alkynes in C–H activation reactions
- [10] Waxberry-like hierarchical Ni@C microspheres with high-performance microwave absorption†










